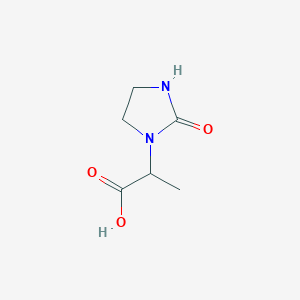
2-(2-Oxoimidazolidin-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Oxoimidazolidin-1-yl)propanoic acid is a chemical compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 g/mol It is characterized by the presence of an imidazolidinone ring attached to a propanoic acid moiety
准备方法
The synthesis of 2-(2-Oxoimidazolidin-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of substituted ethylenediamine with carbonyldiimidazole, followed by reductive amination . This approach provides a convergent synthesis of the target compound in multiple steps. Industrial production methods typically involve bulk manufacturing and custom synthesis to ensure high purity and yield .
化学反应分析
2-(2-Oxoimidazolidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The imidazolidinone ring can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(2-Oxoimidazolidin-1-yl)propanoic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 2-(2-Oxoimidazolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
2-(2-Oxoimidazolidin-1-yl)propanoic acid can be compared with other similar compounds, such as:
Hydantoin derivatives: These compounds also contain an imidazolidinone ring and exhibit similar chemical properties.
Quisqualic acid analogs: These analogs have structural similarities and are used in similar research applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it suitable for a wide range of applications.
生物活性
2-(2-Oxoimidazolidin-1-yl)propanoic acid, also known as EVT-3155527, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Base-Catalyzed Reactions : Glyoxal reacts with imidazolidin-2-one derivatives under basic conditions to yield the target compound.
- Multi-Step Synthesis : This involves commercially available starting materials and includes nucleophilic substitution and hydrolysis steps to form the desired derivatives.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antimicrobial activities. For instance, studies on oxazolidinone derivatives have shown their effectiveness against Gram-positive bacteria, with structural modifications enhancing their bioactivity against resistant strains .
Table 1: Antimicrobial Activity of Oxazolidinone Derivatives
| Compound | Activity Against E. coli | Activity Against P. aeruginosa | Activity Against A. baumannii |
|---|---|---|---|
| 3e | Yes | Yes | Yes |
| 8d | Yes | Yes | Yes |
| 8o | Yes | Yes | Yes |
The mechanism by which these compounds exert their effects typically involves inhibition of bacterial protein synthesis by binding to the ribosomal RNA. The high conservation of bacterial ribosomes allows for the development of broad-spectrum antibiotics .
Study on Structure-Uptake Relationships
A significant study explored the structure-activity relationships (SAR) of oxazolidinones, including derivatives of this compound. The findings revealed that minor structural changes can significantly impact antimicrobial efficacy and uptake across bacterial membranes .
In Vitro Studies
Table 2: In Vitro Anti-Inflammatory Activity
| Compound | Concentration (µg/mL) | % Inhibition |
|---|---|---|
| 4a | 50 | 42.85 |
| 4b | 100 | 39.28 |
| 4c | 200 | 50.00 |
Computational Analysis
Computational methods such as Density Functional Theory (DFT) have been employed to analyze the electronic structures and molecular geometries of derivatives of this compound. These analyses provide insights into potential interactions with biological targets and aid in the rational design of more effective compounds.
属性
IUPAC Name |
2-(2-oxoimidazolidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-4(5(9)10)8-3-2-7-6(8)11/h4H,2-3H2,1H3,(H,7,11)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBJSPPYJLBMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














